(2-Isopropylthiazol-5-yl)methanesulfonyl chloride
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Overview
Description
(2-Isopropylthiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO2S2 and a molecular weight of 239.7428 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of (2-Isopropylthiazol-5-yl)methanesulfonyl chloride typically involves the reaction of this compound with thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
(2-Isopropylthiazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: It can be hydrolyzed in the presence of water or aqueous bases to form the corresponding sulfonic acid.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and aqueous bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Isopropylthiazol-5-yl)methanesulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Isopropylthiazol-5-yl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can then react with various nucleophiles to form the desired products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
(2-Isopropylthiazol-5-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride . While all these compounds share similar reactivity due to the presence of the sulfonyl chloride group, this compound is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties to the molecule .
Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- p-Toluenesulfonyl chloride
These compounds are often used in similar types of reactions but may offer different reactivity and selectivity based on their structure .
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2S2/c1-5(2)7-9-3-6(12-7)4-13(8,10)11/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYMXEJQKPXLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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